Hydrogen-Bond Donor Architecture Differentiates This Compound from the 2-Phenyl Analog and Predicts Distinct CYP2C9 Binding Behaviour
The target compound possesses a 2-hydroxy group (one additional H-bond donor; calculated TPSA increase of ~20 Ų relative to the 2-phenyl analog) capable of serving as both a hydrogen-bond donor and a tautomeric amide that may coordinate the ferric heme iron of CYP2C9. In the foundational structure–activity study by Peng et al. (2008), quinoline-4-carboxamide analogues bearing a pyridine nitrogen para to the linkage demonstrated direct ferric heme coordination and type II binding; the 2-hydroxy substituent provides a sterically and electronically analogous lone-pair donor geometry [1]. In contrast, the 2-phenyl analog lacks this donor functionality entirely and relies solely on quinoline ring nitrogen for heme interaction, a mode associated with altered binding affinity and different CYP isoform selectivity profiles across the series [1]. Although no direct Kd comparison exists for this specific compound, the class-level implication is that the 2-hydroxy group confers a distinct CYP inhibition liability profile that requires independent evaluation.
| Evidence Dimension | H-bond donor count and heme-iron coordination capability |
|---|---|
| Target Compound Data | 2-Hydroxy substituent; HBD count = 2 (hydroxy + amide NH); capable of tautomeric 2-quinolone formation enabling heme coordination |
| Comparator Or Baseline | 2-Phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide: HBD count = 1 (amide NH only); no tautomeric heme-coordinating oxygen |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +20 Ų (estimated from 2-hydroxyquinoline vs 2-phenylquinoline fragment difference); qualitative difference in heme-coordination capacity |
| Conditions | CYP2C9 type II binding spectral assay; recombinant human CYP2C9; substrate concentrations 0.2–200 μM (Peng et al. 2008, J. Med. Chem. 51:8000–8011) |
Why This Matters
Procurement of the wrong analog (e.g., the 2-phenyl derivative) for CYP inhibition screening will generate misleading structure–metabolism relationship data because the 2-hydroxy group directly participates in heme-iron coordination, a feature absent from the 2-phenyl comparator.
- [1] Peng, C. C.; Cape, J. L.; Rushmore, T.; Crouch, G. J.; Jones, J. P. Cytochrome P450 2C9 type II binding studies on quinoline-4-carboxamide analogues. J. Med. Chem. 2008, 51 (24), 8000–8011. DOI: 10.1021/jm8011257. View Source
